4-Chloro-4'-hydroxybiphenyl
Overview
Description
4-Chloro-4’-hydroxybiphenyl is a member of biphenyls and a member of monochlorobenzenes . It has a molecular formula of C12H9ClO and a molecular weight of 204.65 g/mol . It is also known by other names such as 4- (4-Chlorophenyl)phenol, 4-Chloro-4’-biphenylol, and 4’-chlorobiphenyl-4-ol .
Molecular Structure Analysis
The IUPAC name for 4-Chloro-4’-hydroxybiphenyl is 4- (4-chlorophenyl)phenol . The InChI string is InChI=1S/C12H9ClO/c13-11-5-1-9 (2-6-11)10-3-7-12 (14)8-4-10/h1-8,14H . The Canonical SMILES is C1=CC (=CC=C1C2=CC=C (C=C2)Cl)O .Physical And Chemical Properties Analysis
4-Chloro-4’-hydroxybiphenyl is a solid at 20 degrees Celsius . It has a melting point of 145.0 to 148.0 °C . It is almost transparent in methanol .Scientific Research Applications
I have conducted multiple searches, but unfortunately, the available online information does not provide a comprehensive analysis of six to eight unique applications of “4-Chloro-4’-hydroxybiphenyl” in scientific research. The only specific application mentioned is its use as a material building block for liquid crystals (LC) .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Chloro-4’-hydroxybiphenyl is the thyroid hormone receptor alpha . This receptor plays a crucial role in the regulation of metabolism and development.
Mode of Action
4-Chloro-4’-hydroxybiphenyl interacts with the thyroid hormone receptor alpha, potentially influencing its binding and activity . .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-4’-hydroxybiphenyl are likely related to those regulated by the thyroid hormone receptor alpha. These could include pathways involved in metabolism, development, and other physiological processes. The downstream effects of these pathway alterations would depend on the specific nature of the compound’s interaction with the receptor .
Pharmacokinetics
Its solubility in various solvents such as chloroform, DMSO, and methanol suggests that it may have good bioavailability.
properties
IUPAC Name |
4-(4-chlorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFJPSNAUMFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022354 | |
Record name | 4-Chloro-4'-biphenylol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28034-99-3 | |
Record name | 4′-Chloro-4-biphenylol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28034-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-4'-biphenylol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028034993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-4'-hydroxybiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-4'-biphenylol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-4'-hydroxybiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-CHLOROPHENYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN91367N9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Chloro-4'-hydroxybiphenyl considered a relevant compound for environmental studies?
A: 4-Chloro-4'-hydroxybiphenyl serves as a model compound for studying the degradation of polychlorinated biphenyls (PCBs) []. PCBs are persistent organic pollutants known for their toxicity and bioaccumulation in the environment. Understanding the breakdown of 4-Chloro-4'-hydroxybiphenyl can provide insights into the degradation pathways of PCBs and aid in developing effective remediation strategies.
Q2: What advanced oxidation processes have been investigated for the degradation of 4-Chloro-4'-hydroxybiphenyl?
A: Researchers have studied the effectiveness of advanced oxidation processes (AOPs) for degrading 4-Chloro-4'-hydroxybiphenyl in aqueous solutions. Specifically, systems utilizing ozone (O3) in combination with titanium dioxide (TiO2), both with and without hydrogen peroxide (H2O2), have been explored []. These systems leverage the generation of highly reactive hydroxyl radicals (OH) to break down the compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.